molecular formula C15H18N8O B11493999 4-[(1H-benzotriazol-1-yloxy)methyl]-6-(piperidin-1-yl)-1,3,5-triazin-2-amine

4-[(1H-benzotriazol-1-yloxy)methyl]-6-(piperidin-1-yl)-1,3,5-triazin-2-amine

Cat. No.: B11493999
M. Wt: 326.36 g/mol
InChI Key: CKTUEBZCFXLQHT-UHFFFAOYSA-N
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Description

4-[(1H-1,2,3-BENZOTRIAZOL-1-YLOXY)METHYL]-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE is a complex organic compound that features a benzotriazole moiety linked to a triazine ring via a methylene bridge, with a piperidine group attached to the triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1H-1,2,3-BENZOTRIAZOL-1-YLOXY)METHYL]-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE typically involves multiple steps:

    Formation of Benzotriazole Moiety: The benzotriazole ring can be synthesized via a cyclization reaction involving o-phenylenediamine and sodium nitrite in acidic conditions.

    Attachment of Methylene Bridge: The benzotriazole is then reacted with formaldehyde to introduce the methylene bridge.

    Formation of Triazine Ring: The triazine ring is synthesized separately, often starting from cyanuric chloride.

    Coupling Reactions: The benzotriazole-methylene intermediate is coupled with the triazine ring under basic conditions.

    Introduction of Piperidine Group: Finally, the piperidine group is introduced via nucleophilic substitution.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(1H-1,2,3-BENZOTRIAZOL-1-YLOXY)METHYL]-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide).

Major Products

    Oxidation: Oxidized derivatives of the benzotriazole and triazine rings.

    Reduction: Reduced forms of the benzotriazole and triazine rings.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(1H-1,2,3-BENZOTRIAZOL-1-YLOXY)METHYL]-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[(1H-1,2,3-BENZOTRIAZOL-1-YLOXY)METHYL]-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE involves its interaction with specific molecular targets. The benzotriazole moiety can interact with metal ions, while the triazine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate
  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate
  • 1-Benzyl-4-phenyl-1,2,3-triazole

Uniqueness

4-[(1H-1,2,3-BENZOTRIAZOL-1-YLOXY)METHYL]-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE is unique due to its combination of a benzotriazole moiety with a triazine ring and a piperidine group. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C15H18N8O

Molecular Weight

326.36 g/mol

IUPAC Name

4-(benzotriazol-1-yloxymethyl)-6-piperidin-1-yl-1,3,5-triazin-2-amine

InChI

InChI=1S/C15H18N8O/c16-14-17-13(18-15(19-14)22-8-4-1-5-9-22)10-24-23-12-7-3-2-6-11(12)20-21-23/h2-3,6-7H,1,4-5,8-10H2,(H2,16,17,18,19)

InChI Key

CKTUEBZCFXLQHT-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC(=NC(=N2)N)CON3C4=CC=CC=C4N=N3

Origin of Product

United States

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